molecular formula C13H17N3O B2801071 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide CAS No. 448223-76-5

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide

Cat. No.: B2801071
CAS No.: 448223-76-5
M. Wt: 231.299
InChI Key: AAXZIJMOAMLXDH-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C13H17N3O and a molecular weight of 231.29 g/mol .

Preparation Methods

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide typically involves the reaction of 2-(1H-1,3-benzodiazol-2-yl)ethylamine with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide has several scientific research applications:

Comparison with Similar Compounds

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-methylpropanamide can be compared with other benzimidazole derivatives such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9(2)13(17)14-8-7-12-15-10-5-3-4-6-11(10)16-12/h3-6,9H,7-8H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXZIJMOAMLXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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